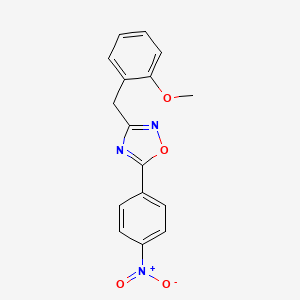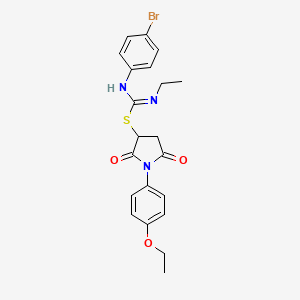![molecular formula C19H21ClFNO3S B5120361 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5120361.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CFM-2 and has been synthesized using various methods, including the use of palladium-catalyzed coupling reactions. CFM-2 has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of CFM-2 is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which play a role in pain and inflammation. CFM-2 may also act by modulating the activity of certain ion channels that are involved in pain signaling.
Biochemical and Physiological Effects:
CFM-2 has been found to exhibit interesting biochemical and physiological effects. It has been shown to effectively reduce pain and inflammation in animal models. CFM-2 has also been found to inhibit the growth of cancer cells in vitro. In addition, CFM-2 has been shown to modulate the activity of certain ion channels that are involved in pain signaling.
实验室实验的优点和局限性
One advantage of CFM-2 is its ability to effectively reduce pain and inflammation in animal models. This makes it a promising candidate for further research related to pain management and inflammation. However, one limitation of CFM-2 is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research related to CFM-2. One area of interest is its potential applications in cancer research. CFM-2 has been found to inhibit the growth of cancer cells in vitro, making it a promising candidate for further research related to cancer treatment. Another area of interest is its potential applications in pain management and inflammation. CFM-2 has been shown to effectively reduce pain and inflammation in animal models, making it a promising candidate for further research in this area. Finally, further studies are needed to fully understand the mechanism of action of CFM-2 and its potential applications in various fields of research.
合成方法
The synthesis of CFM-2 involves the use of a palladium-catalyzed coupling reaction between 2-chloro-6-fluorobenzyl bromide and N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide thiolactam. The reaction is carried out in the presence of a base and a ligand, resulting in the formation of CFM-2. This method has been optimized to yield high purity CFM-2 with good yields.
科学研究应用
CFM-2 has been primarily used in research related to pain management and inflammation. Studies have shown that CFM-2 can effectively reduce pain and inflammation in animal models. It has also been found to inhibit the activity of certain enzymes that play a role in pain and inflammation. CFM-2 has also been investigated for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO3S/c1-24-17-7-6-13(10-18(17)25-2)8-9-22-19(23)12-26-11-14-15(20)4-3-5-16(14)21/h3-7,10H,8-9,11-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEIJJZLPINROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSCC2=C(C=CC=C2Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5120280.png)
![1-acetyl-4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5120285.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5120292.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120300.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5120306.png)
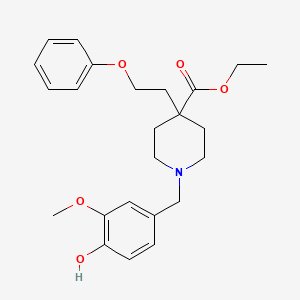
![2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine](/img/structure/B5120311.png)
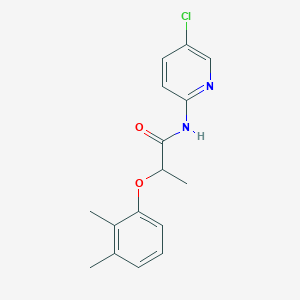
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5120339.png)
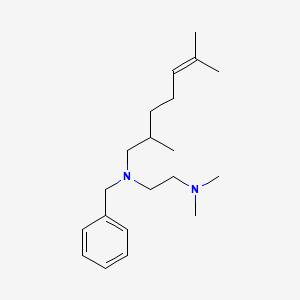
![1-(4-chlorobenzyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5120349.png)
